4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
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Description
The compound “4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a benzimidazole ring, an azetidine ring, and a pyrazolo[1,5-a]pyrazine ring .
Synthesis Analysis
While the specific synthesis route for this compound is not available, it likely involves several steps to build up the complex structure. The synthesis of similar compounds often involves reactions such as nucleophilic substitution, ring-closing reactions, and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzimidazole and pyrazolo[1,5-a]pyrazine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The azetidine ring is a small, strained ring, which can have significant effects on the reactivity of the compound .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-13-10-18-20(21-8-9-25(18)23-13)24-11-15(12-24)26-17-5-3-2-4-16(17)22-19(26)14-6-7-14/h2-5,8-10,14-15H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXRFTRSJMPHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole |
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